molecular formula C13H12F3NO2 B3215484 Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate CAS No. 1161005-04-4

Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Cat. No.: B3215484
CAS No.: 1161005-04-4
M. Wt: 271.23 g/mol
InChI Key: CGNHMGMTPMHSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the indole ring, which significantly influences its chemical properties and reactivity. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Used in the development of probes for studying biological processes.

    Drug Discovery: Investigated for its potential as a pharmacophore in drug discovery.

Medicine:

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-amino-2-(trifluoromethyl)propionate
  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Comparison:

  • Structural Differences: While similar in having trifluoromethyl groups, the position and number of these groups can significantly affect the compound’s reactivity and properties.
  • Reactivity: The presence of additional functional groups (e.g., amino, hydroxyl) can alter the compound’s reactivity and potential applications.
  • Applications: Each compound may have unique applications based on its specific structure and properties.

Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate stands out due to its unique combination of the indole ring and trifluoromethyl group, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-[2-(trifluoromethyl)-1H-indol-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-19-11(18)7-6-9-8-4-2-3-5-10(8)17-12(9)13(14,15)16/h2-5,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHMGMTPMHSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.